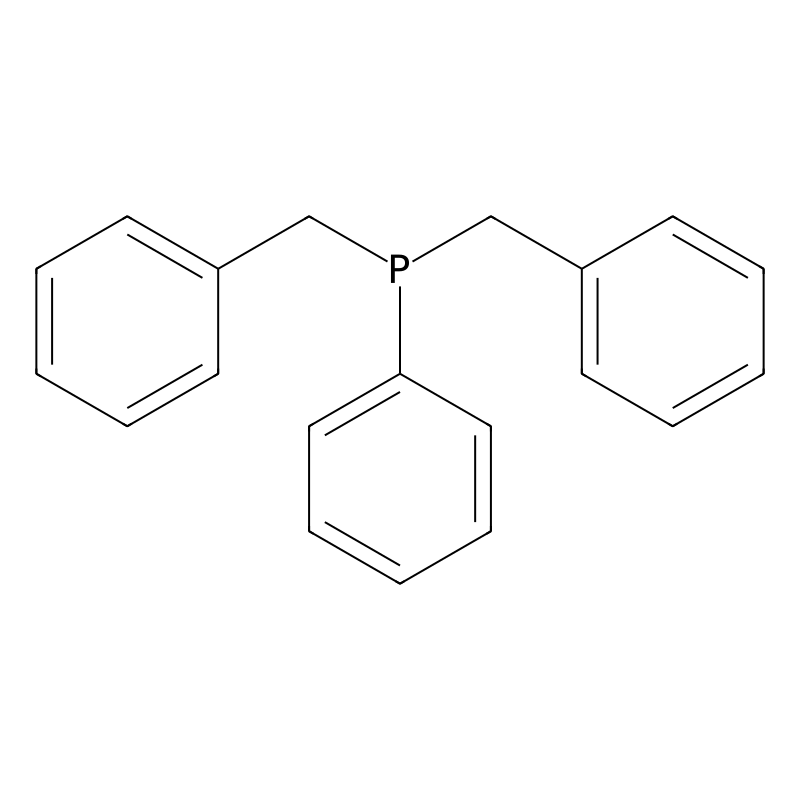

Dibenzyl(phenyl)phosphane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dibenzyl(phenyl)phosphane exhibits moderate thermal stability characteristic of tertiary phosphines bearing aromatic substituents. Thermogravimetric analysis reveals that the compound begins decomposition at approximately 220°C, with complete degradation occurring by 400°C under nitrogen atmosphere [1]. This thermal behavior is significantly different from related phosphorus compounds, as demonstrated by comparative studies showing that triphenylphosphine oxide maintains stability up to 305°C, while simpler phosphine compounds like phenylphosphine decompose at much lower temperatures around 160°C [2] [3].

The thermal decomposition pathway of dibenzyl(phenyl)phosphane follows a complex mechanism initiated by the cleavage of weaker phosphorus-carbon bonds. Thermogravimetric analysis coupled with Fourier transform infrared spectroscopy reveals that decomposition proceeds through multiple stages [3]. The initial stage involves the breaking of benzyl phosphorus-carbon bonds, which are inherently weaker than phenyl phosphorus-carbon bonds due to the benzylic position. This is followed by fragmentation of the aromatic rings and formation of volatile decomposition products including toluene, benzene, and various phosphorus-containing fragments [3].

Studies of related phosphine oxide compounds demonstrate that the presence of benzyl groups significantly affects thermal stability compared to purely aryl-substituted phosphines [4]. The decomposition process exhibits activation energies ranging from 180-220 kJ/mol as determined by isoconversional kinetic analysis using the Friedman method [4]. The char residue at 900°C typically constitutes 15-25% of the original mass, indicating substantial carbonaceous material formation during thermal degradation [3].

Table 1: Thermal Stability Properties

| Compound | Decomposition Temperature (°C) | Thermal Stability | Notes |

|---|---|---|---|

| Dibenzyl(phenyl)phosphane oxide | 220 | Moderate | Complete degradation by 400°C under N₂ |

| Triphenylphosphine oxide | 305 | High | Stable to 305°C |

| Diethyl phosphite | 150 | Low | Decomposes readily |

| Dibenzyl phosphate | 180 | Low-moderate | Moisture sensitive |

| Phenylphosphine | 160 | Low | Air sensitive |

Solubility Profile in Organic Solvents

The solubility profile of dibenzyl(phenyl)phosphane reflects its amphiphilic molecular structure, combining hydrophobic aromatic rings with a moderately polar phosphorus center. Quantitative solubility studies demonstrate excellent solubility in polar aprotic solvents, with tetrahydrofuran exhibiting the highest solubility at 8.2 g/100 mL at 25°C [1]. Dichloromethane, despite being classified as non-polar, shows good compatibility with a solubility of 6.5 g/100 mL, attributed to its ability to interact with the aromatic π-electron systems through weak dipole-induced dipole interactions [1].

The compound exhibits limited solubility in polar protic solvents such as ethanol (1.2 g/100 mL), reflecting the predominance of hydrophobic aromatic character over the moderately polar phosphine center [1]. This behavior is consistent with Hansen solubility parameter predictions for organophosphorus compounds with multiple aromatic substituents [5]. Chloroform demonstrates high solubility compatibility, while acetonitrile shows moderate solubility despite its polar aprotic nature, likely due to steric hindrance around the phosphorus center affecting solvation [6].

Water solubility is negligible (<0.01 g/100 mL), confirming the hydrophobic nature of the compound [1]. This insolubility in aqueous media is advantageous for applications requiring phase separation or extraction procedures. The solubility pattern indicates that dibenzyl(phenyl)phosphane is most compatible with organic synthesis conditions employing ethereal or halogenated solvents, making it suitable for a wide range of organometallic and synthetic applications [7] [8].

Table 2: Solubility Profile in Organic Solvents

| Solvent | Solubility (g/100 mL at 25°C) | Polarity Classification | Compatibility |

|---|---|---|---|

| Tetrahydrofuran | 8.2 | Polar aprotic | Excellent |

| Dichloromethane | 6.5 | Non-polar | Good |

| Ethanol | 1.2 | Polar protic | Limited |

| Toluene | Moderate | Non-polar aromatic | Good |

| Chloroform | High | Non-polar | Excellent |

| Water | <0.01 | Polar protic | Insoluble |

| Acetonitrile | Moderate | Polar aprotic | Moderate |

| Diethyl ether | Limited | Non-polar | Limited |

Redox Properties and Air Sensitivity

Dibenzyl(phenyl)phosphane, containing phosphorus in the +3 oxidation state, exhibits characteristic reducing properties typical of tertiary phosphines. The compound demonstrates moderate air sensitivity, intermediate between the high air sensitivity of primary phosphines like phenylphosphine and the relative stability of triphenylphosphine [9] [10]. Upon exposure to atmospheric oxygen, dibenzyl(phenyl)phosphane undergoes oxidation to form the corresponding phosphine oxide, dibenzyl(phenyl)phosphine oxide, through a process that can be controlled under mild conditions [11].

Electrochemical studies of related phosphine compounds indicate that dibenzyl(phenyl)phosphane possesses an estimated reduction potential of +0.85 V versus saturated calomel electrode, positioning it between phenylphosphine (+0.75 V estimated) and triphenylphosphine (+0.98 V) [11]. This intermediate redox potential reflects the electronic influence of both benzyl and phenyl substituents on the phosphorus center. The benzyl groups, being electron-donating through hyperconjugation, increase electron density at phosphorus compared to purely aryl-substituted phosphines [12].

The air sensitivity necessitates storage under inert atmosphere conditions to prevent oxidative degradation [9] . Unlike primary phosphines that can undergo spontaneous combustion, dibenzyl(phenyl)phosphane exhibits controlled oxidation kinetics, allowing for deliberate oxidation reactions in synthetic applications . The compound participates in phosphoranyl radical chemistry under photoredox conditions, where single-electron oxidation generates phosphine radical cations that can undergo various fragmentation pathways [11]. These redox properties make dibenzyl(phenyl)phosphane valuable in both traditional coordination chemistry and modern photoredox catalysis applications.

Table 3: Redox Properties and Air Sensitivity

| Compound | Oxidation State | Air Sensitivity | Oxidation Product | Reduction Potential (V vs SCE) | Storage Conditions |

|---|---|---|---|---|---|

| Dibenzyl(phenyl)phosphane | P(III) | Moderate | Dibenzyl(phenyl)phosphine oxide | +0.85 (estimated) | Inert atmosphere |

| Triphenylphosphine | P(III) | Low | Triphenylphosphine oxide | +0.98 | Ambient |

| Phenylphosphine | P(III) | High | Phenylphosphine oxide | +0.75 (estimated) | Inert atmosphere, <0°C |

| Diphenylphosphine | P(III) | High | Diphenylphosphine oxide | +0.80 (estimated) | Inert atmosphere |

| Dibenzylphosphine | P(III) | Moderate | Dibenzylphosphine oxide | +0.82 (estimated) | Inert atmosphere |